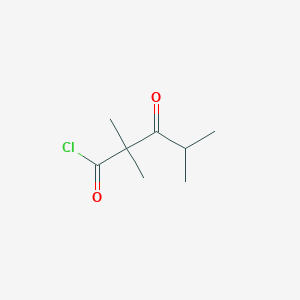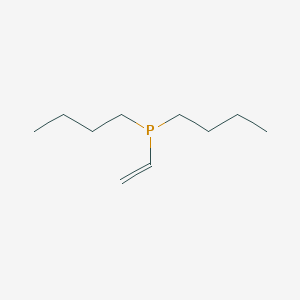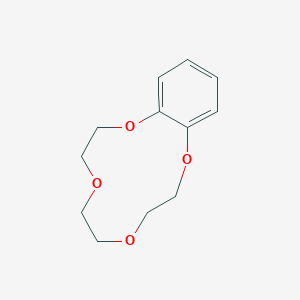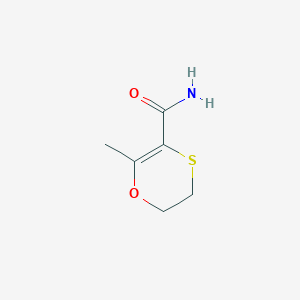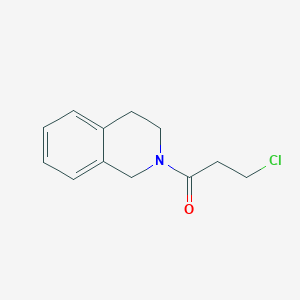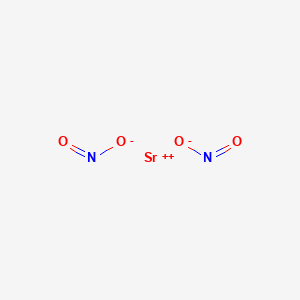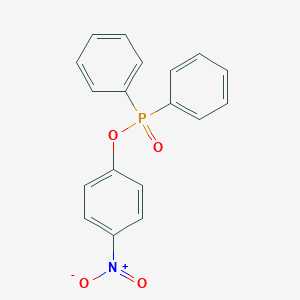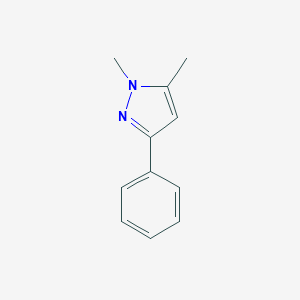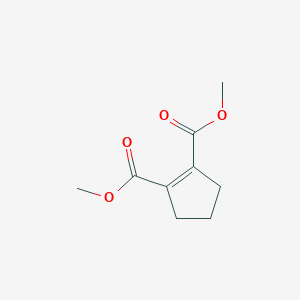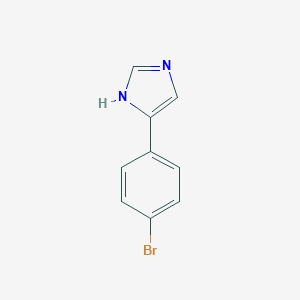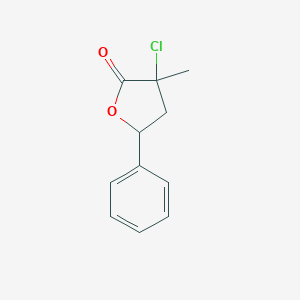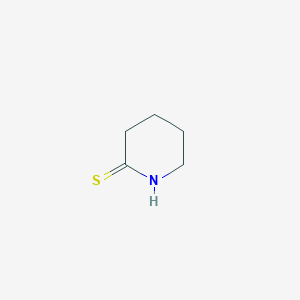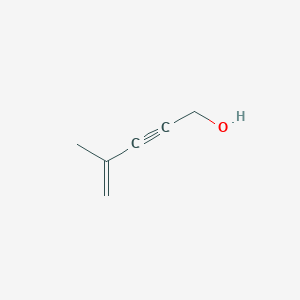
4-Methyl-4-penten-2-yn-1-ol
Descripción general
Descripción
4-Methyl-4-penten-2-yn-1-ol is an organic compound with the molecular formula C6H8O. It is characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyl-4-penten-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of formaldehyde with 2-methyl-1-buten-3-yne in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts and solvents are carefully selected to enhance the reaction efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-4-penten-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 4-Methyl-4-penten-2-yn-1-al (aldehyde) or 4-Methyl-4-penten-2-ynoic acid (carboxylic acid).
Reduction: 4-Methyl-4-penten-2-ene (alkene) or 4-Methylpentane (alkane).
Substitution: 4-Methyl-4-penten-2-yn-1-chloride (chloride) or 4-Methyl-4-penten-2-yn-1-bromide (bromide).
Aplicaciones Científicas De Investigación
4-Methyl-4-penten-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Methyl-4-penten-2-yn-1-ol involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic structures. The hydroxyl group can engage in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: Similar in structure but lacks the methyl group at the fourth position.
4-Penten-2-ol: Contains a double bond instead of a triple bond.
2-Methyl-3-butyn-2-ol: Similar alkyne and alcohol functionalities but with different substitution patterns
Uniqueness
4-Methyl-4-penten-2-yn-1-ol is unique due to the presence of both an alkyne and an alcohol group, along with a methyl group at the fourth position. This combination of functional groups imparts distinct reactivity and versatility, making it a valuable compound in various chemical transformations .
Propiedades
IUPAC Name |
4-methylpent-4-en-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h7H,1,5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHOGLRXCCPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447078 | |
| Record name | 4-methyl-4-penten-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-68-2 | |
| Record name | 4-methyl-4-penten-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


